molecular formula C9H12ClNO B11928203 (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol

(1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol

Cat. No.: B11928203
M. Wt: 185.65 g/mol
InChI Key: LTOCGMHUCZEAMG-HZGVNTEJSA-N
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Description

(1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane is a chiral compound with significant importance in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties. The presence of an amino group, a hydroxyl group, and a chlorophenyl group makes it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a ketone or an imine, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of (1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

(1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in various biochemical reactions. The chlorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-Amino-1-(4-bromophenyl)-1-hydroxypropane
  • (1S,2R)-2-Amino-1-(4-fluorophenyl)-1-hydroxypropane
  • (1S,2R)-2-Amino-1-(4-methylphenyl)-1-hydroxypropane

Uniqueness

What sets (1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane apart from similar compounds is the presence of the chlorine atom in the phenyl ring. This chlorine atom can significantly influence the compound’s reactivity and binding properties, making it a unique and valuable molecule for various applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1

InChI Key

LTOCGMHUCZEAMG-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)Cl)O)N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)O)N

Origin of Product

United States

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